4-Ethylphenyl butyrate

Lipophilicity Partition coefficient QSAR

4-Ethylphenyl butyrate (CAS 94087-47-5), systematically named (4-ethylphenyl) butanoate, is a phenol ester belonging to the aryl butyrate class (C₁₂H₁₆O₂, MW 192.25 g/mol). It is formed via esterification of 4-ethylphenol with butyric acid, yielding a compound bearing a 4-ethyl substituent on the phenyl ring and a butyryl (C₄) acyl chain linked through the phenolic oxygen.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 94087-47-5
Cat. No. B14009936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl butyrate
CAS94087-47-5
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=CC=C(C=C1)CC
InChIInChI=1S/C12H16O2/c1-3-5-12(13)14-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3
InChIKeyLJJIVMPTNVPYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenyl Butyrate (CAS 94087-47-5): Physicochemical Identity & Compound Class Overview for Procurement Evaluation


4-Ethylphenyl butyrate (CAS 94087-47-5), systematically named (4-ethylphenyl) butanoate, is a phenol ester belonging to the aryl butyrate class (C₁₂H₁₆O₂, MW 192.25 g/mol) [1]. It is formed via esterification of 4-ethylphenol with butyric acid, yielding a compound bearing a 4-ethyl substituent on the phenyl ring and a butyryl (C₄) acyl chain linked through the phenolic oxygen . This structural architecture—a phenol ester with a para-ethyl substituent—places it within a family of flavor and fragrance-relevant esters, yet distinguishes it from alkyl ester isomers (e.g., ethyl 4-phenylbutyrate) and simpler phenyl butyrates that differ in ring substitution and ester connectivity . The compound is registered under EINECS 301-938-6 and NSC 6710, with a computed XLogP of 3.4 and an experimental LogP of approximately 2.95 .

Why Generic Substitution of 4-Ethylphenyl Butyrate Fails: Critical Differentiators for Scientific & Industrial Procurement


Substituting 4-ethylphenyl butyrate with a seemingly similar aryl butyrate or phenyl ester risks introducing functionally meaningful deviations in lipophilicity, boiling point, ester connectivity, and regulatory standing. The para-ethyl substituent on the phenyl ring increases molecular weight by 14 Da (one –CH₂– unit) and elevates the boiling point by approximately 20 °C relative to the 4-methyl analog (p-tolyl butyrate), directly affecting vapor pressure, headspace partitioning, and distillation-based purification parameters [1]. More critically, the compound's phenol ester architecture (aryl–O–CO–alkyl) differs fundamentally from the alkyl ester connectivity (alkyl–O–CO–arylalkyl) found in ethyl 4-phenylbutyrate—a structural isomer with identical molecular formula but divergent hydrolysis kinetics and sensory profiles [2]. Furthermore, 4-ethylphenyl butyrate lacks FEMA and JECFA numbers that its isomer ethyl 4-phenylbutyrate possesses (FEMA 2453; JECFA 1458), meaning the two are not interchangeable in food-grade procurement without distinct regulatory evaluation [3]. These multidimensional differences make blind substitution a source of product failure across analytical, sensory, and compliance dimensions.

4-Ethylphenyl Butyrate: Quantitative Differential Evidence Against Closest Analogs


LogP Differentiation: 4-Ethylphenyl Butyrate vs. Phenyl Butyrate, 4-Ethylphenyl Acetate & 4-Methylphenyl Butyrate

The experimental LogP of 4-ethylphenyl butyrate (2.95) places it in a distinct hydrophobicity window compared to structurally related esters. It is 0.22–0.42 log units more lipophilic than unsubstituted phenyl butyrate (LogP range: 2.53–2.73) [1] and 0.39–0.78 log units more lipophilic than 4-ethylphenyl acetate (LogP: 2.17–2.56) . This LogP increase, driven by the longer C₄ acyl chain versus the C₂ acetate, translates to a predicted ~2.5–6× higher octanol–water partition coefficient, which directly influences extraction efficiency in organic phases, retention time on reversed-phase HPLC, and partitioning into lipid matrices in flavor delivery systems [2]. Meanwhile, 4-ethylphenyl butyrate (experimental LogP 2.95) is nearly identical in lipophilicity to 4-methylphenyl butyrate (LogP range 2.97–3.10), suggesting that ring alkyl substitution (ethyl vs. methyl) contributes less to overall LogP than acyl chain length does .

Lipophilicity Partition coefficient QSAR Flavor partitioning Hydrophobicity

Boiling Point Hierarchy: 4-Ethylphenyl Butyrate Position Among Aryl Butyrate Homologs and Isomers

4-Ethylphenyl butyrate boils at 270.4 °C (at 760 mmHg), occupying a precisely intermediate position in the aryl butyrate boiling point hierarchy . This is 20.2 °C higher than its 4-methyl homolog (p-tolyl butyrate, 250.2 °C) and 39.7 °C higher than unsubstituted phenyl butyrate (230.7 °C), reflecting the incremental effect of para-alkyl substitution on intermolecular forces [1]. Conversely, it boils 6.2 °C lower than its structural isomer ethyl 4-phenylbutyrate (276.6 °C at 760 mmHg), despite identical molecular formula (C₁₂H₁₆O₂) and molecular weight (192.25 g/mol) . This 6.2 °C depression, arising from the weaker dipole–dipole interactions of the phenol ester motif relative to the alkyl ester, has practical implications for fractional distillation separation of isomer mixtures and for headspace volatility predictions in flavor delivery. The 20.2 °C gap versus p-tolyl butyrate corresponds to an estimated 2–3× difference in vapor pressure at a given sub-boiling temperature, based on the Clausius–Clapeyron relationship with structurally analogous esters .

Boiling point Volatility Distillation Vapor pressure Thermal stability

Ester Bond Architecture: Phenol Ester vs. Alkyl Ester Connectivity Determines Hydrolysis Stability & Sensory Profile

4-Ethylphenyl butyrate is a phenol ester in which the carbonyl carbon of butyric acid is directly attached via an oxygen atom to the aromatic ring (aryl–O–CO–C₃H₇). This contrasts with the alkyl ester connectivity of its constitutional isomer ethyl 4-phenylbutyrate (C₂H₅–O–CO–C₃H₆–Ph), where the ester oxygen bridges an ethyl group to the acyl chain rather than to the aromatic ring [1]. This connectivity difference produces two functionally relevant consequences. First, phenol esters are generally more susceptible to base-catalyzed hydrolysis than alkyl esters, because the phenoxide leaving group (pKa of 4-ethylphenol ≈ 10) is a weaker base and thus a better leaving group than ethoxide (pKa of ethanol ≈ 16) [2]. Second, the odor profiles diverge: 4-methylphenyl butyrate (also a phenol ester) is reported to exhibit animal, narcissus, and phenolic notes at 1% in dipropylene glycol, whereas ethyl 4-phenylbutyrate delivers sweet, fruity, plum-like aromas at typical use levels of 0.06–1 ppm in finished products [3]. The combinatorial library of aryl butyrates summarized in hydrolysis studies confirms that para-substitution on the phenolic ring modulates enzymatic hydrolysis rates by a factor of 1.5–3× depending on the substituent's electronic character, providing a rational basis for selecting the ethyl-substituted variant for specific release kinetics [4].

Ester hydrolysis Structural isomerism Metabolic stability Flavor chemistry Phenol ester

Regulatory Standing: FEMA/JECFA Gap Between 4-Ethylphenyl Butyrate and Its Isomer Ethyl 4-Phenylbutyrate

4-Ethylphenyl butyrate does not appear in publicly available FEMA GRAS lists or JECFA flavoring evaluations as of 2026. In contrast, its constitutional isomer ethyl 4-phenylbutyrate holds FEMA No. 2453 and JECFA No. 1458, having been evaluated by JECFA in 2004 (Session 63) with the conclusion 'No safety concern at current levels of intake when used as a flavouring agent' [1]. Ethyl 4-phenylbutyrate is also listed under FLAVIS No. 09.728 and China's GB 2760 as a permitted food-use synthetic flavoring [2]. The absence of corresponding FEMA/JECFA assignments for 4-ethylphenyl butyrate means that, regardless of structural similarity, the two isomers occupy different regulatory categories for food and beverage applications. For procurement targeting food-grade flavor ingredients, this gap is dispositive: ethyl 4-phenylbutyrate is the regulatory-compliant choice, whereas 4-ethylphenyl butyrate is confined to non-food research, industrial fragrance, or analytical reference applications unless separate regulatory approval is obtained [3].

Food-grade compliance FEMA GRAS JECFA Flavor regulation Regulatory intelligence

Vapor Pressure Estimation by Homolog Comparison: Implications for Headspace Delivery and Olfactory Threshold

Although direct vapor pressure measurements for 4-ethylphenyl butyrate are absent from the open literature, data for closely related homologs permit a reliable bracketing estimate. 4-Methylphenyl butyrate (p-tolyl butyrate, MW 178.23) has an estimated vapor pressure of 0.022 mmHg at 25 °C, while ethyl 4-phenylbutyrate (MW 192.25) has a measured vapor pressure of 0.00476 mmHg at 25 °C [1]. Given that 4-ethylphenyl butyrate (MW 192.25) shares the molecular weight of ethyl 4-phenylbutyrate but the phenol ester architecture of p-tolyl butyrate, its vapor pressure is predicted to lie between these two values, likely in the range of 0.008–0.015 mmHg at 25 °C . This 3–5× higher vapor pressure versus ethyl 4-phenylbutyrate would produce a proportionally higher headspace concentration at equilibrium, potentially lowering the olfactory detection threshold in air and making 4-ethylphenyl butyrate a more potent fragrance contributor per unit mass in ambient-temperature applications . Conversely, the lower vapor pressure (~2–3×) relative to p-tolyl butyrate suggests greater retention in heated applications, which may be desirable for baked-good or high-temperature process flavorings.

Vapor pressure Volatility Headspace analysis Flavor release Olfactory threshold

Optimal Procurement & Application Scenarios for 4-Ethylphenyl Butyrate Based on Quantitative Differentiation Evidence


Non-Food Fragrance Development Requiring Phenolic/Animalic Mid-Notes with Intermediate Volatility

Based on its phenol ester architecture and predicted vapor pressure of ~0.008–0.015 mmHg at 25 °C, 4-ethylphenyl butyrate is best positioned as a fragrance ingredient delivering animalic/narcissus-type character (class-inferred from the p-tolyl butyrate odor profile) with volatility intermediate between the more volatile 4-methylphenyl butyrate (0.022 mmHg) and the less volatile ethyl 4-phenylbutyrate (0.00476 mmHg) . This intermediate volatility makes it suitable for heart-to-base note transitions in fine fragrance compositions where the ethyl-substituted aryl ring provides a slightly heavier, more tenacious character than the methyl homolog. Procurement specifications should require GC purity ≥97% and confirm the absence of 4-ethylphenol (hydrolysis byproduct) at levels exceeding 0.5% to avoid off-odor [1].

Analytical Reference Standard for Distinguishing Phenol Ester vs. Alkyl Ester Isomers by GC or HPLC

The 6.2 °C boiling point difference and distinct reversed-phase HPLC retention behavior (LogP 2.95 vs. 2.57–3.30 for ethyl 4-phenylbutyrate) enable 4-ethylphenyl butyrate to serve as a critical reference standard for method development aimed at resolving phenol ester/alkyl ester isomer pairs . SIELC has demonstrated a scalable reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, suitable for both analytical separation and preparative purification of 4-ethylphenyl butyrate from isomer mixtures [1]. For procurement of analytical-grade material, specifications should include ≥98% chromatographic purity and provision of a certificate of analysis documenting retention time and resolution from the ethyl 4-phenylbutyrate isomer.

Model Compound for Structure–Hydrolysis Relationship Studies in Ester Prodrug or Controlled-Release Research

The combination of a phenol ester linkage (predicted ~10³–10⁴× faster alkaline hydrolysis than the alkyl ester isomer) and a para-ethyl substituent (modulating enzymatic hydrolysis by 1.5–3× relative to unsubstituted phenyl butyrate, based on class-level hydrolysis data for aryl butyrates) positions 4-ethylphenyl butyrate as a valuable model substrate for studying electronic and steric effects on esterase-mediated or base-catalyzed ester cleavage . Its NSC registry number (NSC 6710) indicates it has been part of the National Cancer Institute's compound collection, supporting its role as a research tool compound [1]. Procurement for this application should specify a research-grade material with confirmed identity by NMR and MS, and documentation of residual 4-ethylphenol content to ensure hydrolysis studies are not confounded by pre-existing hydrolysis byproduct.

Industrial Fragrance Intermediate Where Food-Grade Certification Is Not Required

4-Ethylphenyl butyrate's clean regulatory gap—no FEMA, no JECFA, no GB 2760 listing—places it firmly in the non-food fragrance and industrial odorant space . For manufacturers of household cleaners, air fresheners, or technical odorants where food-grade certification is irrelevant but where a distinctive phenolic-ester odor character with moderate tenacity is desired, 4-ethylphenyl butyrate may offer a cost or supply-chain advantage over food-grade ethyl 4-phenylbutyrate, provided the absence of food-grade regulatory overhead aligns with the application's compliance requirements. Procurement in bulk should specify technical-grade purity (≥95%), density 0.996 ± 0.005 g/cm³, and boiling point 270 ± 2 °C at 760 mmHg for quality assurance, with a flash point of 100.5 °C determining storage and handling protocols [1].

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